

# Spectroscopic Profile of 2,3,4-Trimethoxybenzyl Alcohol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *2,3,4-Trimethoxybenzyl alcohol*

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,3,4-Trimethoxybenzyl alcohol**, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

## Chemical Structure and Properties

**2,3,4-Trimethoxybenzyl alcohol** possesses the following chemical structure:

Chemical Formula: C<sub>10</sub>H<sub>14</sub>O<sub>4</sub>

Molecular Weight: 198.22 g/mol

CAS Number: 71989-96-3.[1][2]

Appearance: Liquid.

Boiling Point: 105 °C at 25 mmHg.

Density: 1.151 g/mL at 25 °C.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,3,4-trimethoxybenzyl alcohol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~6.95	d, $J = 8.5$ Hz	1H	H-6
~6.70	d, $J = 8.5$ Hz	1H	H-5
~4.60	s	2H	-CH <sub>2</sub> OH
~3.90	s	3H	4-OCH <sub>3</sub>
~3.88	s	3H	3-OCH <sub>3</sub>
~3.85	s	3H	2-OCH <sub>3</sub>
~2.50 (variable)	br s	1H	-OH

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~152.5	C-3
~151.0	C-2
~142.0	C-4
~125.0	C-1
~122.0	C-6
~107.0	C-5
~61.0	-CH <sub>2</sub> OH
~60.8	3-OCH <sub>3</sub>
~56.0	4-OCH <sub>3</sub>
~55.8	2-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3300	Strong, Broad	O-H stretch (alcohol)
3000 - 2850	Medium	C-H stretch (aromatic and aliphatic)
1600, 1480	Medium	C=C stretch (aromatic ring)
1280 - 1200	Strong	C-O stretch (aryl ethers)
1050 - 1000	Strong	C-O stretch (primary alcohol)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
198	Moderate	$[M]^+$ (Molecular Ion)
181	High	$[M - OH]^+$
167	Moderate	$[M - OCH_3]^+$
153	High	$[M - CH_2OH - H]^+$
139	Moderate	$[M - 3xCH_3 - H]^+$
108	Moderate	$[C_7H_8O]^+$
91	Low	$[C_7H_7]^+$ (Tropylium ion)

## Experimental Protocols

### NMR Spectroscopy

#### Sample Preparation:

- Dissolve approximately 5-10 mg of **2,3,4-trimethoxybenzyl alcohol** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ).
- Transfer the solution to a 5 mm NMR tube.

#### $^1H$ NMR Acquisition:

- Instrument: A standard NMR spectrometer (e.g., 400 MHz).
- Pulse Sequence: A standard single-pulse experiment.
- Acquisition Parameters:
  - Number of scans: 16-32
  - Relaxation delay: 1-2 seconds
  - Acquisition time: 3-4 seconds

- Spectral width: 10-12 ppm
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

#### <sup>13</sup>C NMR Acquisition:

- Instrument: A standard NMR spectrometer (e.g., 100 MHz).
- Pulse Sequence: A standard proton-decoupled <sup>13</sup>C experiment.
- Acquisition Parameters:
  - Number of scans: 1024 or more, depending on sample concentration.
  - Relaxation delay: 2-5 seconds
  - Acquisition time: 1-2 seconds
  - Spectral width: 200-220 ppm
- Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.

## IR Spectroscopy

#### Sample Preparation (Neat Liquid):

- Place a small drop of liquid **2,3,4-trimethoxybenzyl alcohol** onto one face of a salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top to create a thin liquid film between the plates.[\[3\]](#)

#### Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

- Acquisition Parameters:
  - Scan range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of scans: 16-32.
- Procedure:
  - Acquire a background spectrum of the empty spectrometer.
  - Place the prepared salt plates in the sample holder.
  - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry

### Sample Preparation:

- Prepare a dilute solution of **2,3,4-trimethoxybenzyl alcohol** (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

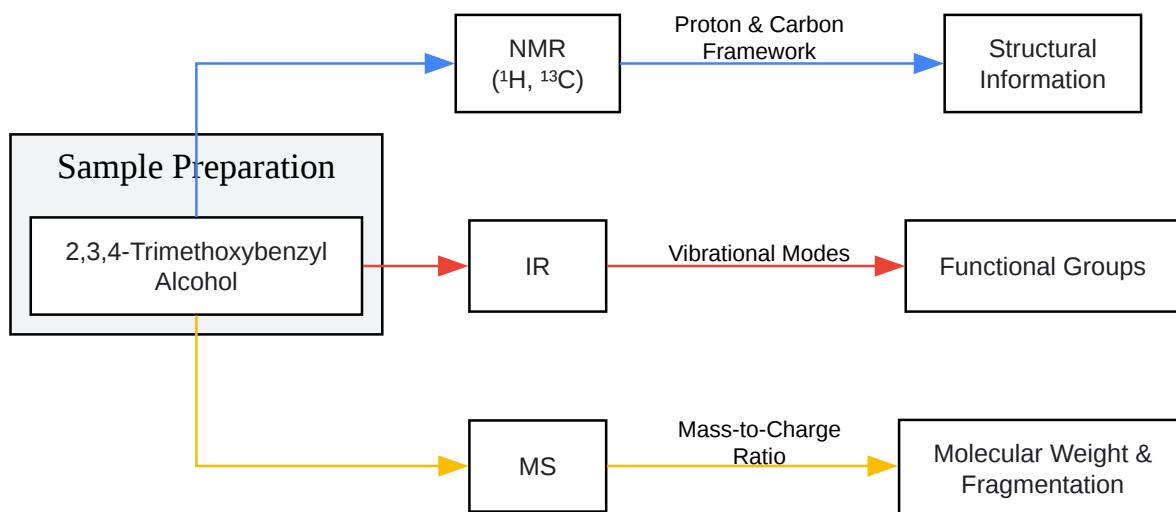
### Data Acquisition (Electron Ionization - EI):

- Instrument: A mass spectrometer coupled with a gas chromatograph (GC-MS) or with a direct insertion probe.
- Ionization Method: Electron Ionization (EI) at 70 eV.
- Acquisition Parameters:
  - Mass range: m/z 40-400.
  - Scan speed: 1 scan/second.
- GC Conditions (if applicable):

- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure elution.
- Carrier Gas: Helium.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the workflow for the structural elucidation of **2,3,4-trimethoxybenzyl alcohol** using the described spectroscopic techniques.



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Caption: Workflow for Spectroscopic Analysis of **2,3,4-Trimethoxybenzyl Alcohol**.

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## References

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